Manganese-oxotungsten (1/1), also known as manganese tungsten oxide, is an inorganic compound with the chemical formula MnWO4. It is characterized by its unique structure, where manganese is coordinated with oxotungsten, creating a complex that exhibits interesting physical and chemical properties. The molecular weight of manganese tungsten oxide is approximately 254.78 g/mol, and it typically appears as a dark powder or crystalline solid. This compound is notable for its potential applications in catalysis, sensing, and energy storage due to its unique electronic properties and structural characteristics .
Additionally, it can react with acids to form soluble manganese salts and tungsten oxides. The compound's reactivity is influenced by its crystalline structure and the oxidation states of manganese and tungsten present in the compound .
Research on the biological activity of manganese tungsten oxide indicates potential applications in biomedical fields, particularly in drug delivery systems and as a contrast agent in imaging techniques. Its biocompatibility has been explored in various studies, showing that it may interact favorably with biological tissues without significant toxicity. Furthermore, the compound's catalytic properties may be harnessed in bio
Manganese tungsten oxide can be synthesized through several methods:
Manganese tungsten oxide has a wide range of applications:
Studies on the interactions of manganese tungsten oxide with other compounds have revealed its potential as an electrocatalyst for urea oxidation reactions, which are significant for energy conversion applications. Research indicates that when combined with conductive materials like graphene oxide, it enhances electrochemical performance significantly .
Furthermore, interaction studies have shown that manganese tungsten oxide can form composites with various materials, leading to synergistic effects that improve catalytic activity and stability .
Manganese tungsten oxide shares similarities with several other compounds but possesses unique characteristics that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Manganese(II) Oxide | MnO | Commonly used in fertilizers; simpler structure |
| Manganese(IV) Oxide | MnO2 | More stable; used in batteries |
| Tungsten Trioxide | WO3 | Exhibits photocatalytic properties; does not contain Mn |
| Manganese(II) Isopropoxide | C15H35Mn2O | Organometallic compound; different application spectrum |
| Lithium Manganese Oxide | LiMn2O4 | Used in lithium-ion batteries; different stoichiometry |
Manganese tungsten oxide's unique combination of manganese and tungsten gives it distinct catalytic properties not found in these other compounds, making it particularly valuable for specific industrial applications .
The synthesis of manganese–tungsten oxo complexes represents a sophisticated area of materials chemistry that requires precise control over multiple reaction parameters to achieve desired structural and functional properties [1] [2]. These bimetallic oxide systems exhibit unique catalytic, magnetic, and electrochemical characteristics that make them valuable for various applications [3] [4]. The development of advanced synthetic methodologies has enabled researchers to fine-tune the morphology, crystallinity, and surface properties of these complex materials through carefully controlled reaction conditions [5].
Hydrothermal synthesis has emerged as one of the most effective methods for producing high-quality manganese–tungsten oxo complexes under controlled conditions [1] [3]. This approach utilizes aqueous solutions at elevated temperatures and pressures to facilitate crystal growth through dissolution-recrystallization mechanisms [6]. The hydrothermal method offers several advantages including uniform particle size distribution, excellent crystallinity, and the ability to synthesize phase-pure materials [2] [4].
The optimization of hydrothermal synthesis requires careful consideration of multiple parameters including temperature, pressure, reaction time, and precursor concentrations [7] [5]. Research has demonstrated that temperature ranges between 120°C and 220°C are optimal for manganese tungstate formation, with higher temperatures promoting better crystallinity but potentially leading to phase decomposition [3]. The relationship between hydrothermal conditions and product characteristics is summarized in the following table:
| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Crystal Phase | Crystallinity (%) | Particle Uniformity |
|---|---|---|---|---|---|
| 120 | 0.8 | 6 | Amorphous | 15 | Poor |
| 150 | 1.2 | 12 | MnWO4 (monoclinic) | 65 | Moderate |
| 180 | 1.8 | 18 | MnWO4 + WO3 | 82 | Good |
| 200 | 2.3 | 24 | Pure MnWO4 | 95 | Excellent |
| 220 | 2.9 | 36 | Mn2O3 + WO3 | 88 | Good |
The pH of the hydrothermal reaction medium plays a crucial role in determining the crystal growth mechanisms and final product characteristics of manganese–tungsten oxo complexes [1] [8]. The pH-dependent behavior involves complex interactions between dissolved metal species, protonation states of precursors, and the formation of intermediate clusters that serve as nucleation sites [9].
At acidic pH conditions (pH < 7), tungsten exists predominantly as polytungstate species, which can form extended chains and cage-like structures that influence the final crystal morphology [10] [8]. Under these conditions, the dissolution of tungsten precursors is enhanced, leading to rapid nucleation and the formation of smaller crystallites with higher surface areas [7]. The protonation of tungstate species at low pH values affects their reactivity and interaction with manganese ions, resulting in specific growth patterns [11].
Neutral to slightly alkaline conditions (pH 7-10) promote the formation of discrete tungstate species that facilitate controlled crystal growth [1] [5]. At pH 7, the formation of monoclinic manganese tungstate (MnWO4) with rod-shaped morphology is favored, exhibiting aspect ratios of approximately 5.2 and particle sizes around 150 nanometers [3] [4]. The transition to higher pH values leads to morphological changes, with spherical aggregates forming at pH 9 and plate-like structures emerging at pH 10 [8].
Highly alkaline conditions (pH > 12) result in the predominance of metatungstate clusters and the formation of complex hierarchical structures [12] [7]. At pH 12, the formation of tungstate Y species promotes nanowire growth with high aspect ratios exceeding 12, while pH 14 conditions lead to metatungstate cluster formation and hollow spherical morphologies [1] [8]. The following table summarizes the pH-dependent crystal growth parameters:
| pH Value | Crystal Phase | Morphology | Aspect Ratio | Particle Size (nm) | Surface Area (m²/g) |
|---|---|---|---|---|---|
| 7 | Monoclinic MnWO4 | Rod-shaped | 5.2 | 150 | 42 |
| 9 | Mixed Phase | Spherical aggregates | 3.1 | 85 | 67 |
| 10 | Hexagonal WO3·nH2O | Plate-like | 1.8 | 200 | 35 |
| 12 | Tungstate Y Formation | Nanowires | 12.4 | 45 | 89 |
| 14 | Metatungstate Clusters | Hollow spheres | 2.6 | 320 | 24 |
The dissolution-recrystallization mechanism underlying pH-dependent crystal growth involves the initial breakdown of precursor materials followed by the formation of supersaturated solutions containing dissolved metal species [6]. The pH affects both the solubility of precursors and the stability of intermediate species, thereby controlling the nucleation and growth kinetics [1] [9]. At optimal pH conditions, the balance between dissolution and precipitation rates enables controlled crystal growth with minimal defect formation [4].
Ostwald ripening processes become significant during extended reaction times, particularly under alkaline conditions where smaller particles dissolve and redeposit on larger crystals [13] [6]. This mechanism contributes to the evolution of particle size distributions and the development of well-defined crystal facets [14]. The pH-dependent speciation of tungsten and manganese ions directly influences which crystallographic phases are stabilized during the growth process [11] [7].
The selection of appropriate structure-directing agents represents a critical aspect of manganese–tungsten oxo complex synthesis, as these molecules control the nucleation, growth, and final morphology of the crystalline products [15] [16]. Structure-directing agents function through various mechanisms including electrostatic interactions, hydrogen bonding, and steric hindrance effects that guide crystal development along specific crystallographic directions [17] [18].
Organic bases such as triethylamine serve as effective structure-directing agents by providing basic conditions that stabilize specific tungsten species while simultaneously acting as morphology-controlling templates [16] [19]. The optimal concentration of triethylamine for nanowire formation has been determined to be approximately 15.2 millimolar, resulting in synthesis yields of 87% and producing structures with pore sizes of 2.8 nanometers [20] [15].
Cationic surfactants, particularly cetyltrimethylammonium bromide, demonstrate exceptional effectiveness in directing the formation of mesoporous spherical structures [21] [19]. These surfactants form micelles that serve as soft templates, with optimal concentrations around 8.7 millimolar producing mesoporous spheres with 4.5 nanometer pore sizes and synthesis yields reaching 92% [17] [22]. The long alkyl chains of these surfactants create hydrophobic domains that influence the aggregation behavior of inorganic species [16].
Block copolymers such as Pluronic F127 enable the formation of ordered channel structures through their amphiphilic nature and ability to self-assemble into various mesophases [19] [22]. The optimal concentration for ordered channel formation is approximately 3.4 millimolar, though synthesis yields are typically lower at 78% due to the complexity of the assembly process [17]. The resulting structures exhibit larger pore sizes of 6.2 nanometers, making them suitable for applications requiring high surface accessibility [21].
The effectiveness of different structure-directing agents is summarized in the following comparative table:
| Structure-Directing Agent | Template Type | Optimal Concentration (mM) | Resulting Morphology | Pore Size (nm) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| Triethylamine | Organic base | 15.2 | Nanorods | 2.8 | 87 |
| Cetyltrimethylammonium bromide | Cationic surfactant | 8.7 | Mesoporous spheres | 4.5 | 92 |
| Pluronic F127 | Block copolymer | 3.4 | Ordered channels | 6.2 | 78 |
| Polyethylene glycol | Polymer | 25.6 | Interconnected networks | 3.1 | 85 |
| Sodium dodecyl sulfate | Anionic surfactant | 12.1 | Layered structures | 2.3 | 81 |
Polymer-based structure-directing agents such as polyethylene glycol create interconnected network structures through their ability to form hydrogen bonds with metal oxide precursors [16] [23]. These polymers require higher concentrations, typically around 25.6 millimolar, but produce unique three-dimensional architectures with moderate pore sizes of 3.1 nanometers [19]. The flexibility of polymer chains allows for the accommodation of various crystal growth directions, resulting in complex interconnected morphologies [17].
Anionic surfactants like sodium dodecyl sulfate promote the formation of layered structures through electrostatic interactions with positively charged metal species [21] [22]. The optimal concentration for layered structure formation is approximately 12.1 millimolar, producing materials with fine pore sizes of 2.3 nanometers and synthesis yields of 81% [19]. These surfactants are particularly effective for creating anisotropic structures with preferential growth along specific crystallographic planes [16].
The selection criteria for structure-directing agents must consider several factors including the desired final morphology, required pore characteristics, thermal stability requirements, and compatibility with reaction conditions [15] [18]. The interaction strength between the structure-directing agent and inorganic precursors determines the degree of structural control achievable, with stronger interactions generally leading to more defined morphologies but potentially lower synthesis yields [17] [19].
Redox-controlled assembly represents an advanced synthetic approach that utilizes controlled oxidation and reduction reactions to direct the formation of manganese–tungsten oxo complexes with specific structural arrangements [20] [24]. This methodology exploits the multiple oxidation states available to both manganese and tungsten atoms to create driving forces for directed assembly processes [25] [26].
The fundamental principle underlying redox-controlled assembly involves the selective oxidation or reduction of metal centers to create thermodynamic gradients that favor specific structural configurations [27] [20]. Manganese can exist in oxidation states ranging from +2 to +7, while tungsten commonly exhibits +4, +5, and +6 oxidation states in oxo complexes [28] [29]. The interplay between these oxidation states creates opportunities for controlled assembly through electron transfer processes [25] [24].
Hydrazine serves as an effective reducing agent for redox-controlled assembly, operating optimally at concentrations of 0.1 molar and pH conditions around 8.5 [20] [30]. Under these conditions, manganese exists in mixed +2/+3 oxidation states while tungsten remains predominantly in the +6 state, leading to chain-like assembly patterns [27] [29]. The reducing power of hydrazine enables the formation of oxygen-bridged structures that connect individual metal centers into extended networks [24].
Sodium borohydride provides stronger reducing conditions, operating effectively at lower concentrations of 0.05 molar and higher pH values around 9.2 [20] [31]. This reducing agent promotes the complete reduction of manganese to the +2 oxidation state while partially reducing tungsten to mixed +5/+6 states [30]. The resulting discrete cluster formation occurs through the stabilization of reduced metal centers by oxygen bridging ligands [24].
Ascorbic acid offers milder reducing conditions that are compatible with aqueous synthesis environments, operating optimally at 0.2 molar concentrations and pH 7.8 [20] [31]. Under these conditions, both manganese and tungsten maintain higher oxidation states (+2/+3 for manganese, +6 for tungsten), resulting in extended network structures through extensive oxygen bridging [30] [24]. The biological compatibility of ascorbic acid makes this approach suitable for environmentally benign synthesis protocols [20].
The relationship between redox conditions and assembly outcomes is presented in the following table:
| Reducing Agent | Concentration (M) | Reaction pH | Mn Oxidation State | W Oxidation State | Assembly Type |
|---|---|---|---|---|---|
| Hydrazine | 0.10 | 8.5 | +2/+3 | +6 | Chain-like |
| Sodium borohydride | 0.05 | 9.2 | +2 | +5/+6 | Discrete clusters |
| Ascorbic acid | 0.20 | 7.8 | +2/+3 | +6 | Network |
| Glucose | 0.15 | 8.1 | +3 | +6 | Spherical |
| Ethylene glycol | 0.30 | 9.0 | +2/+3 | +5/+6 | Layered |
Glucose functions as both a reducing agent and a structural modifier, operating at intermediate concentrations of 0.15 molar and pH 8.1 [20] [32]. The mild reducing properties of glucose stabilize manganese in the +3 oxidation state while maintaining tungsten at +6, leading to spherical assembly architectures [31] [30]. The multiple hydroxyl groups in glucose can participate in hydrogen bonding interactions that influence the final structural arrangement [24].
Ethylene glycol provides dual functionality as both a reducing agent and a coordinating solvent, operating at higher concentrations of 0.3 molar and pH 9.0 [20] [31]. This diol compound promotes mixed oxidation states for both metals (+2/+3 for manganese, +5/+6 for tungsten) while facilitating layered assembly through its bridging coordination capabilities [30] [24]. The ability of ethylene glycol to act as a bidentate ligand contributes to the formation of stable layered structures [20].
The kinetics of redox-controlled assembly depend on the electron transfer rates between reducing agents and metal centers, with faster electron transfer leading to more rapid nucleation and potentially less controlled growth [24] [30]. The pH dependence of redox potentials means that careful control of solution conditions is essential for achieving reproducible assembly outcomes [20] [31]. Temperature effects on redox equilibria also play important roles, with higher temperatures generally favoring more oxidized states and different assembly patterns [24].
Template-mediated synthesis represents a powerful approach for fabricating manganese–tungsten oxo complexes with precisely controlled nanostructures and morphologies [33] [17]. This methodology utilizes preformed templates with defined shapes and sizes to direct the growth of inorganic materials, enabling the production of complex architectures that would be difficult to achieve through conventional synthesis methods [16] [34].
Anodic aluminum oxide membranes serve as effective hard templates for creating nanotubular structures of manganese–tungsten oxo complexes [17] [22]. These membranes, with pore sizes of 50 nanometers, enable the formation of nanotubes with high aspect ratios and uniform diameters [33] [21]. The resulting structures exhibit surface areas of 125 square meters per gram and pore volumes of 0.18 cubic centimeters per gram, while maintaining thermal stability up to 450°C [17] [35].
Mesoporous silica templates such as SBA-15 provide ordered channel structures that direct the formation of rod-like manganese–tungsten oxo complexes [33] [35]. The 6.2 nanometer pore size of SBA-15 enables the synthesis of mesoporous rods with extremely high surface areas reaching 287 square meters per gram [17] [22]. These structures demonstrate pore volumes of 0.42 cubic centimeters per gram but exhibit somewhat lower thermal stability, degrading above 380°C [35] [23].
MCM-41 templates, with their smaller 2.8 nanometer pore sizes, facilitate the formation of microporous spherical structures [17] [35]. While these templates produce materials with moderate surface areas of 156 square meters per gram, they offer good thermal stability up to 420°C [22]. The confined geometry of MCM-41 pores promotes the formation of discrete spherical domains rather than extended structures [33] [23].
Carbon nanotube templates enable the synthesis of core-shell structures where manganese–tungsten oxo complexes form ordered shells around the carbon cores [33] [34]. The 15 nanometer diameter of carbon nanotubes results in core-shell materials with surface areas of 89 square meters per gram and moderate pore volumes [22]. However, the thermal stability is limited to 350°C due to the oxidation of the carbon template at higher temperatures [34] [23].
Graphene oxide sheets serve as two-dimensional templates for creating composite sheet structures [36] [22]. The sheet-like morphology of graphene oxide enables the formation of layered composite materials with surface areas of 198 square meters per gram and pore volumes of 0.35 cubic centimeters per gram [33] [23]. These composites maintain thermal stability up to 400°C and exhibit unique electronic properties due to the graphene oxide component [36] [34].
The characteristics of different template-mediated nanostructures are summarized in the following table:
| Template System | Template Pore Size (nm) | Final Structure | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| AAO membrane | 50 | Nanotubes | 125 | 0.18 | 450 |
| SBA-15 | 6.2 | Mesoporous rods | 287 | 0.42 | 380 |
| MCM-41 | 2.8 | Microporous spheres | 156 | 0.28 | 420 |
| Carbon nanotubes | 15 | Core-shell | 89 | 0.15 | 350 |
| Graphene oxide | Sheet-like | Composite sheets | 198 | 0.35 | 400 |
The mechanism of template-mediated synthesis involves the infiltration of precursor solutions into template pores, followed by controlled precipitation and crystallization within the confined spaces [16] [17]. The template walls serve as nucleation sites and growth boundaries that direct crystal development along specific orientations [33] [22]. The removal of templates after synthesis requires careful selection of etching conditions to preserve the integrity of the inorganic nanostructures [34] [23].
Soft template approaches using surfactants and polymers offer advantages in terms of template removal but provide less precise control over final morphologies compared to hard templates [16] [19]. The self-assembly of soft templates creates dynamic structures that can adapt during the synthesis process, potentially leading to more complex hierarchical architectures [17] [22]. However, the thermal stability of soft templates limits the processing temperatures that can be employed during synthesis [19] [23].
X-ray diffraction studies have revealed fundamental structural information about manganese–oxotungsten compounds, particularly manganese tungstate with the formula MnWO₄. The compound crystallizes in the monoclinic crystal system with space group P2/c, which is characteristic of the wolframite-type structure [1] [2].
The unit cell parameters for manganese tungstate have been precisely determined through powder diffraction techniques. The lattice parameters are a = 4.834 Å, b = 5.758 Å, c = 4.999 Å, and β = 91.11° [3]. These values represent the manganese end-member of the wolframite solid solution series [4]. More recent studies have reported slightly different values: a = 4.682 Å, b = 5.625 Å, c = 5.112 Å, and β = 91.3° [5], indicating subtle variations depending on synthesis conditions and measurement techniques.
The three-dimensional structure consists of distorted MnO₆ octahedra and WO₆ octahedra that form edge-sharing zigzag-like chains along the [1] direction [2]. The tungsten atom is bonded to six oxygen atoms to form corner-sharing WO₆ octahedra with corner-sharing octahedral tilt angles of approximately 7° [6]. The structure exhibits two shorter tungsten–oxygen bond lengths at 1.93 Å and four longer tungsten–oxygen bond lengths at 1.95 Å [6].
For the manganese coordination environment, the metal center is bonded in a six-coordinate geometry to six oxygen atoms. The manganese–oxygen bond lengths show significant variation, with four shorter Mn–O distances at 2.12 Å and two longer Mn–O distances at 2.67 Å [6]. This distortion from ideal octahedral geometry reflects the Jahn-Teller effect commonly observed in manganese(II) complexes.
Low-temperature and high-pressure X-ray diffraction experiments have provided additional insights into the structural behavior of MnWO₄. The compound undergoes three successive magnetic phase transitions at temperatures of 7.5 K, 12.3 K, and 13.5 K, which separate different magnetic structures termed AF1, AF2, and AF3 [2]. During these transitions, incommensurately modulated X-ray diffraction peaks appear, indicating coupling between magnetic order and crystal lattice distortions [2].
| Structural Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | [1] [2] |
| a (Å) | 4.834 | [3] |
| b (Å) | 5.758 | [3] |
| c (Å) | 4.999 | [3] |
| β (°) | 91.11 | [3] |
| W–O (short) (Å) | 1.93 | [6] |
| W–O (long) (Å) | 1.95 | [6] |
| Mn–O (short) (Å) | 2.12 | [6] |
| Mn–O (long) (Å) | 2.67 | [6] |
The formation of the wolframite structure in MnWO₄ has been studied through in situ X-ray total scattering experiments. These studies revealed that upon mixing aqueous precursors, a crystalline precursor forms for manganese tungstate synthesis, which upon heating converts directly to the crystalline wolframite-type MnWO₄ phase [7]. This contrasts with other transition metal tungstates that form amorphous precursors and require intermediate phases before crystallization [7].
Spectroscopic investigations of manganese–oxotungsten compounds have revealed complex electronic transitions that provide insights into metal-ligand bonding interactions. Ultraviolet-visible spectroscopy studies of MnWO₄ have identified multiple types of charge transfer processes that govern the optical and electronic properties of the material.
The most significant finding from spectroscopic studies is the identification of metal-to-metal charge transfer (MMCT) transitions in manganese tungstate compounds. Contrary to earlier assumptions that attributed the lowest energy charge transfer to ligand-to-metal charge transfer (LMCT), experimental evidence demonstrates that the primary charge transfer mechanism involves transitions from manganese 3d orbitals to tungsten 5d orbitals [8]. The onset of this MMCT transition occurs at 455 nm (2.72 eV) in MnWO₄ [8].
Density functional theory calculations combined with experimental observations have confirmed that the charge transfer in MnWO₄ involves excitations from crystal orbitals that are partially filled and predominantly manganese 3d in character to crystal orbitals that are empty and predominantly tungsten 5d in character [8]. This assignment is supported by the significant difference in charge transfer energies between MgWO₄ (4.06 eV) and MnWO₄ (2.72 eV), which cannot be explained by simple LMCT transitions given the similar tungsten coordination environments [8].
Additional spectroscopic features include d-d transitions within the manganese center. The spectrum shows a characteristic transition at 570 nm, which has been assigned to the ⁶A₂g → ⁴T₁g(G) transition of the high-spin manganese(II) ion [8]. This transition provides information about the crystal field splitting and local coordination environment of the manganese center.
Computational studies using time-dependent density functional theory have provided detailed insights into the nature of electronic transitions in manganese tungstate systems. These calculations predict the appearance of impurity states in the band gap region from the d orbitals of manganese hybridized with the p orbitals of bonded oxygen atoms due to charge transfer from oxygen to manganese [9]. The band gap calculated using the GGA+U method shows close agreement with experimental values [9].
Raman spectroscopy has provided complementary information about vibrational modes and local structural characteristics. The Raman spectrum of MnWO₄ shows characteristic bands at 880 cm⁻¹ (symmetric stretching of WO₂ group), 698 cm⁻¹ (asymmetric and symmetric stretching vibration modes of W–O–W bonds), 545 cm⁻¹ (stretching vibration of Mn–O), 380 cm⁻¹ (symmetric W–O–W stretching), 330 cm⁻¹ (W–O–W scissoring), 202 cm⁻¹ (bending mode of [WO₆]⁶⁻), and bands at lower frequencies representing tungsten translational modes [10].
Studies of charge transfer processes have also examined mixed manganese-tungsten clusters of different nuclearity. Computational investigations have shown that homonuclear tungsten clusters demonstrate only ligand-metal charge transfer, while manganese clusters demonstrate both ligand-metal and metal-ligand charge transfer [11]. Mixed manganese-tungsten clusters exhibit ligand-metal and manganese-tungsten electron transfers [11].
X-ray absorption spectroscopy studies have provided information about metal-ligand interactions through pre-edge features and edge positions. Manganese K-edge X-ray absorption spectroscopy has been used to probe metal-ligand bonding interactions, with the ability to identify transitions into empty π* orbitals of π-donor ligands and π-acceptor ligands [12]. The observable metal-to-ligand charge transfer bands provide insights into the electronic structure and bonding characteristics of the manganese coordination environment [12].
| Spectroscopic Feature | Energy/Wavelength | Assignment | Reference |
|---|---|---|---|
| MMCT transition | 455 nm (2.72 eV) | Mn 3d → W 5d | [8] |
| d-d transition | 570 nm | ⁶A₂g → ⁴T₁g(G) | [8] |
| WO₂ stretch | 880 cm⁻¹ | Symmetric stretching | [10] |
| W–O–W stretch | 698 cm⁻¹ | Asymmetric/symmetric | [10] |
| Mn–O stretch | 545 cm⁻¹ | Metal-oxygen vibration | [10] |
Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided detailed quantitative information about local coordination environments and intermetallic distances in manganese–oxotungsten compounds. These studies have employed both conventional EXAFS analysis and advanced computational approaches including reverse Monte Carlo and evolutionary algorithm techniques.
EXAFS analysis at the tungsten L₃-edge and manganese K-edge has revealed precise structural parameters for the local environment around both metal centers in MnWO₄. The tungsten coordination environment shows tungsten atoms surrounded by six oxygen atoms in a distorted octahedral arrangement. The fitting of EXAFS data indicates four nitrogen/oxygen ligands at an average tungsten–oxygen distance of 1.89 Å and a fifth nitrogen/oxygen ligand at 1.61 Å [13]. However, these values refer to specific tungsten-oxo complexes rather than the bulk tungstate structure.
For the bulk MnWO₄ structure, EXAFS analysis has provided coordination numbers and bond distances that are consistent with the crystallographic data. The manganese coordination environment exhibits six-fold coordination with oxygen atoms, showing the characteristic distortion from ideal octahedral geometry. The analysis reveals both shorter and longer manganese–oxygen distances, consistent with the Jahn-Teller distortion expected for high-spin manganese(II) centers.
Advanced EXAFS analysis using reverse Monte Carlo and evolutionary algorithm methods has been applied to extract structural information beyond the first coordination shell. This approach has been particularly valuable for multiferroic MnWO₄ and substituted variants such as Mn₀.₇Co₀.₃WO₄ [14]. The method allows reconstruction of three-dimensional structural models that are consistent with experimental EXAFS data and provides insights into the influence of composition and temperature on local structure.
Wavelet transform analysis has been incorporated into EXAFS data interpretation to enhance the extraction of structural information. This technique has proven essential for analyzing the complex structure of tungstate materials where conventional EXAFS analysis cannot provide information beyond the first coordination shell due to overlapping contributions from multiple scattering paths [14].
The analysis of tungsten L₃-edge EXAFS spectra has revealed specific features related to the tungsten coordination environment. The pre-edge region of tungsten L₃-edge XANES spectra shows two 2p → 5d transitions that can be assigned to 5d orbitals split by the ligand field [15]. The split in the 5d orbital correlates with structural parameters and provides information about the local symmetry around tungsten centers.
Temperature-dependent EXAFS studies have provided insights into thermal effects on the local structure. The influence of temperature on bond lengths and coordination environments has been particularly important for understanding the magnetic phase transitions observed in MnWO₄. The analysis reveals changes in local disorder and bond length distributions as the material undergoes structural modifications associated with magnetic ordering.
EXAFS studies of related tungsten oxide systems have provided comparative data for understanding manganese–tungsten interactions. Analysis of tungsten disulfide systems has shown tungsten–tungsten distances of approximately 3.15 Å in crystalline phases, which decrease to 2.75 Å in disordered phases due to structural reorganization [16]. Similar distance changes may occur in manganese–tungsten oxide systems under different conditions.
The bond-valence sum approach has been applied to EXAFS analysis of manganese-containing systems to provide constraints on coordination numbers, bond lengths, and formal valences. This method has proven particularly useful for systems with mixed oxidation states or complex coordination environments [17].
| EXAFS Parameter | Value | Shell Assignment | Reference |
|---|---|---|---|
| Mn–O distance | 2.12 Å (short) | First coordination shell | [6] |
| Mn–O distance | 2.67 Å (long) | First coordination shell | [6] |
| W–O distance | 1.93 Å (short) | First coordination shell | [6] |
| W–O distance | 1.95 Å (long) | First coordination shell | [6] |
| Coordination number (Mn) | 6 | Oxygen coordination | [6] |
| Coordination number (W) | 6 | Oxygen coordination | [6] |
The application of molecular dynamics simulations in conjunction with EXAFS analysis has provided enhanced understanding of structural disorder and thermal effects. This combined approach allows for the calculation of pair distribution functions that can be directly compared with EXAFS-derived structural parameters, providing validation for both experimental and computational results [18].
EXAFS analysis has also been employed to study the formation mechanisms of tungstate materials during synthesis. In situ EXAFS measurements during hydrothermal synthesis have revealed the evolution of local coordination environments as amorphous precursors transform into crystalline tungstate phases [7]. These studies have shown that the local structure of precursor phases contains structural motifs that are preserved during crystallization, providing insights into nucleation and growth mechanisms.